molecular formula C35H64O9 B14071144 Annohexocin CAS No. 167696-97-1

Annohexocin

Cat. No.: B14071144
CAS No.: 167696-97-1
M. Wt: 628.9 g/mol
InChI Key: UAKTZILOYPPNCD-UHFFFAOYSA-N
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Description

Annohexocin is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their unique structural features, which include a long aliphatic chain and a lactonic groupThis compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of annohexocin involves several steps, starting from the extraction of the compound from the leaves, seeds, or other parts of Annona muricata. The extraction process typically involves the use of organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of plant cell cultures and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Annohexocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different contexts .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Annohexocin has a wide range of scientific research applications, including:

Mechanism of Action

Annohexocin is often compared with other annonaceous acetogenins such as annomuricin A, muricatocin A, and annomuricin-D-one. While these compounds share similar structural features, this compound is unique in its specific binding interactions and bioactivity profiles. For instance, this compound has shown a higher affinity for certain antiapoptotic proteins compared to its counterparts .

Comparison with Similar Compounds

Properties

CAS No.

167696-97-1

Molecular Formula

C35H64O9

Molecular Weight

628.9 g/mol

IUPAC Name

2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3

InChI Key

UAKTZILOYPPNCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O

Origin of Product

United States

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